molecular formula C7H8IN B181653 4-Iodobenzylamine CAS No. 39959-59-6

4-Iodobenzylamine

Cat. No. B181653
CAS RN: 39959-59-6
M. Wt: 233.05 g/mol
InChI Key: KCGZGJOBKAXVSU-UHFFFAOYSA-N
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Description

4-Iodobenzylamine is a chemical compound with the molecular formula C7H8IN . It is used in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and dye industries .


Synthesis Analysis

4-Iodobenzylamine can be synthesized from 4-iodobenzoic acid . It can also be used to prepare 2-bromo-N-(4-iodo-benzyl)-acetamide in the presence of bromoacetyl bromide .


Molecular Structure Analysis

The molecular weight of 4-Iodobenzylamine is 233.05 g/mol . The IUPAC name for this compound is (4-iodophenyl)methanamine . The InChI key is KCGZGJOBKAXVSU-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Iodobenzylamine is used to prepare 2-bromo-N-(4-iodo-benzyl)-acetamide in the presence of bromoacetyl bromide .


Physical And Chemical Properties Analysis

4-Iodobenzylamine is a solid substance . It has a topological polar surface area of 26 Ų . It is slightly soluble in water .

Scientific Research Applications

Application 1: Preparation of Cyclic Amide

  • Summary of the Application: 4-Iodobenzylamine hydrochloride is used in the synthesis of cyclic amides . Cyclic amides, also known as lactams, are a type of organic compound with a wide range of applications in pharmaceuticals and polymers.
  • Methods of Application: The compound reacts with methyl 4-bromomethyl-3-methoxycarbonylcinnamate in the presence of triethylamine to produce the corresponding cyclic amide . The reaction conditions typically involve stirring the reactants in a suitable solvent at room temperature.

Application 2: Preparation of 2-Bromo-N-(4-Iodo-Benzyl)-Acetamide

  • Summary of the Application: 4-Iodobenzylamine is used to prepare 2-bromo-N-(4-iodo-benzyl)-acetamide . This compound could potentially be used as an intermediate in the synthesis of more complex organic molecules.
  • Methods of Application: The compound is prepared by reacting 4-Iodobenzylamine with bromoacetyl bromide . The reaction is typically carried out in a suitable solvent under controlled temperature conditions.

Safety And Hazards

4-Iodobenzylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGZGJOBKAXVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372118
Record name 4-IODOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzylamine

CAS RN

39959-59-6
Record name 4-Iodobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-IODOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
Polymer-bound benzyltriethylammonium dichloroiodate, tetrachloroiodate and dibromoiodate reagents were developed as new recyclable solid phase reagents. The use of these …
Number of citations: 20 www.sciencedirect.com
L Jiang, X Zhang, Y Zhou, Y Chen, Z Luo, J Li… - RSC …, 2018 - pubs.rsc.org
… To further evaluate the role of halogen binding in the design of the serine protease inhibitors, we study the iodo-analogue of BrBA, 4-iodobenzylamine (IBA), which has higher …
Number of citations: 10 pubs.rsc.org
G Pramanik, K Kvakova, MA Thottappali, D Rais… - Nanoscale, 2021 - pubs.rsc.org
… conjugated with 4-iodobenzylamine via EDC-mediated amidic coupling with surface carboxyl groups to obtain 3 (Fig. 1a). The rationale behind the chosen ligand, 4-iodobenzylamine, …
Number of citations: 5 pubs.rsc.org
DM Nalband, BP Warner, NH Zahler… - Peptide …, 2014 - Wiley Online Library
… The resin was washed with 4 × 1 mL DMF before displacement with the desired primary amine (1M in DMF or 2M in NMP for heterocyclic amines and 4-iodobenzylamine, 300 µL) for 1 …
Number of citations: 17 onlinelibrary.wiley.com
HY Nam, J Seo - Peptide Science, 2016 - Wiley Online Library
… , 10.0 mmol), or 4-iodobenzylamine (4.3 mL, 1.0M in NMP, 4.3 mmol) were used as primary amines to obtain desired peptoids sequences. 4-Iodobenzylamine was available as an HCl …
Number of citations: 6 onlinelibrary.wiley.com
M Strack, S Langklotz, JE Bandow… - The Journal of …, 2012 - ACS Publications
… )diisopropylchlorosilane 1 and 4-iodobenzylamine hydrochloride 2. The … 4-iodobenzylamine 2, which was protected with the trityl (Tr) group, providing Tr-protected 4-iodobenzylamine 5. …
Number of citations: 23 pubs.acs.org
M Wijtmans, D Verzijl, S Bergmans, M Lai… - Bioorganic & medicinal …, 2011 - Elsevier
… A reductive amination between any of the aldehydes 14–19 (syntheses shown in Supplementary data) and 4-iodobenzylamine hydrochloride using NaBH(OAc) 3 delivered secondary …
Number of citations: 19 www.sciencedirect.com
D Gahtory, R Sen, S Pujari, S Li… - … A European Journal, 2018 - Wiley Online Library
… subsequent ionization of protonated 4-iodobenzylamine (m/z 233.9774) by DART-HRMS. To study the amine-based surface-bound SuFEx reaction, we chose 4-iodobenzylamine (IBZ) …
QP Huang, Y Huang, AJ Wang, L Zhao, J Jia… - Organic Chemistry …, 2021 - pubs.rsc.org
… study with the evaluation of the condition optimization for this deaminative difluoroalkylation between difluoroenoxytriethylsilane 2 and Katritzky salt 1a derived from 4-iodobenzylamine …
Number of citations: 21 pubs.rsc.org
DM Wieland, TJ Mangner… - Journal of medicinal …, 1984 - ACS Publications
Fourteen 126I-labeled aralkylguanidines were synthesized and evaluated as potential imaging agents for the adrenal medullae and tumors of adrenomedullary origin. These …
Number of citations: 62 pubs.acs.org

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